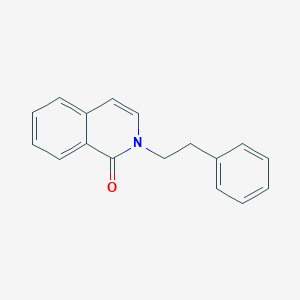

1(2H)-Isoquinolinone, 2-(2-phenylethyl)-

Description

Contextual Significance of Isoquinolinone Scaffolds in Contemporary Drug Discovery

The isoquinolinone scaffold, a derivative of isoquinoline (B145761), is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus exhibiting a wide range of pharmacological activities. nih.govrsc.org Isoquinoline and its analogs have been extensively studied and are found in compounds with applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govnih.govsemanticscholar.org

The structural diversity and therapeutic importance of isoquinoline-based compounds have made them a significant focus in modern drug development. rsc.org Modifications at various positions of the isoquinoline ring, including the nitrogen atom, have led to the discovery of potent and selective therapeutic agents. rsc.orgsemanticscholar.org The pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, for example, is found in alkaloids with antiretroviral and antitumor activities. nih.gov

Functional Role of the 2-(2-phenylethyl) Moiety in Pharmacologically Active Compounds

The 2-(2-phenylethyl) group is a significant pharmacophore found in a variety of biologically active molecules. This moiety, also known as a phenethyl group, can influence a compound's properties, such as its lipophilicity and ability to interact with biological targets. For instance, 2-(2-phenylethyl)chromones, natural compounds primarily isolated from Aquilaria sinensis, have demonstrated anti-diabetic, anticancer, antioxidant, antibacterial, and anti-inflammatory properties. nih.govresearchgate.net

The phenethyl group itself, in the form of 2-phenylethanol (B73330) (2-PE), exhibits bacteriostatic and bactericidal effects and is used as a preservative in pharmaceuticals and cosmetics. nih.govnih.gov Its ability to disrupt cellular membranes contributes to its antimicrobial activity. nih.gov In the context of isoquinoline derivatives, the substitution at the 2-position with moieties like the 2-(2-phenylethyl) group can significantly impact the compound's biological activity. semanticscholar.org For example, N-(2-phenylethyl)quinoline-2-carboxamide has shown notable activity against M. tuberculosis. researchgate.net

Current Research Landscape and Future Trajectories for 1(2H)-Isoquinolinone, 2-(2-phenylethyl)-

Current research on isoquinolinone derivatives continues to explore their potential in various therapeutic areas. The synthesis of novel derivatives with diverse substitutions is a key focus, aiming to enhance potency and selectivity for specific biological targets. rsc.orgcolab.ws For instance, recent studies have explored the development of isoquinolinequinone N-oxides to overcome multidrug resistance in cancer. acs.org

Future research on 1(2H)-Isoquinolinone, 2-(2-phenylethyl)- is likely to involve:

Exploration of Biological Activity: Screening the compound against a wide range of biological targets to identify potential therapeutic applications. This could include assays for anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities, given the known properties of the parent scaffolds.

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of 1(2H)-Isoquinolinone, 2-(2-phenylethyl)- to understand how modifications to the isoquinolinone core and the phenylethyl moiety affect its biological activity. This will be crucial for optimizing the compound's pharmacological profile.

Investigation of Mechanism of Action: Once a significant biological activity is identified, detailed studies will be necessary to elucidate the molecular mechanism by which the compound exerts its effects.

Research Findings on Related Structures

While specific research on the biological activity of 1(2H)-Isoquinolinone, 2-(2-phenylethyl)- is not extensively documented in the provided search results, the activity of related compounds provides valuable insights into its potential.

| Compound/Scaffold | Key Research Finding |

| Isoquinoline Analogs | Possess a broad range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov |

| Pyrrolo[2,1-a]isoquinoline (PIq) | A nitrogen heterocyclic scaffold found in alkaloids with antiretroviral and antitumor activities. nih.gov |

| 2-(Substituted phenyl)-3,4-dihydroisoquinolin-2-iums | Showed definite in vitro antifungal activities against several phytopathogenic fungi. mdpi.com |

| N-(2-phenylethyl)quinoline-2-carboxamide | Demonstrated higher activity against M. tuberculosis than standard drugs isoniazid (B1672263) or pyrazinamide. researchgate.net |

| 2-(2-Phenylethyl)chromones (PECs) | Exhibit anti-diabetic, anticancer, antioxidant, antibacterial, and anti-inflammatory activities. nih.govresearchgate.net |

| 2-Quinolone Derivatives | Have shown antitumor, anti-inflammatory, antiplatelet, antiulcer, antioxidant, and antidepressant biological activities. sapub.org |

Structure

3D Structure

Properties

CAS No. |

10165-99-8 |

|---|---|

Molecular Formula |

C17H15NO |

Molecular Weight |

249.31 g/mol |

IUPAC Name |

2-(2-phenylethyl)isoquinolin-1-one |

InChI |

InChI=1S/C17H15NO/c19-17-16-9-5-4-8-15(16)11-13-18(17)12-10-14-6-2-1-3-7-14/h1-9,11,13H,10,12H2 |

InChI Key |

WFVWSZLGGZLLRW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C=CC3=CC=CC=C3C2=O |

Origin of Product |

United States |

Preclinical Biological Activity and Potential Therapeutic Applications of 1 2h Isoquinolinone, 2 2 Phenylethyl and Analogues

Investigation of Anticancer and Antiproliferative Activity

The quest for novel and effective anticancer agents has led to the exploration of various chemical scaffolds, with isoquinolinone derivatives showing considerable promise. researchgate.net The anticancer potential of 1(2H)-Isoquinolinone, 2-(2-phenylethyl)- and its analogs stems from their ability to interfere with fundamental cellular processes that are often dysregulated in cancer, such as proliferation, cell cycle progression, and apoptosis.

Modulation of Cellular Proliferation and Viability

A significant body of research has demonstrated the potent antiproliferative effects of isoquinolinone analogs against a range of human cancer cell lines. These compounds have been shown to inhibit the growth of various cancer cells, including but not limited to, breast, lung, colon, and leukemia. univ.kiev.uauniv.kiev.ua

For instance, a study on a series of 3-acyl-isoquinolin-1(2H)-one derivatives identified a compound, designated as 4f, which exhibited potent anti-tumor effects in the MCF-7 breast cancer cell line. nih.gov The antiproliferative activity of these compounds is often evaluated using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. nih.gov The results are typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth by 50%.

Notably, certain oxime and amide derivatives of quinolin-2(1H)-one have also been synthesized and evaluated for their antiproliferative activities. While the amide derivatives showed weak to no activity, their oxime counterparts displayed significant inhibitory effects. nih.gov One such derivative, N-(biphenyl-4-yl)-2-(2-oxo-1,2-dihydroquinolin-7-yloxy)acetamide (11d), was found to be particularly potent against the growth of MT-2, NCI-H661, and NPC-Tw01 tumor cell lines. nih.gov

| Compound/Analog | Cancer Cell Line(s) | Key Findings |

| 3-Acyl-isoquinolin-1(2H)-one (Compound 4f) | MCF-7 (Breast Cancer) | Demonstrated potent anti-tumor effects and reduced cell viability. nih.gov |

| 2-Morpholinomethyl Mannich base (Compound 8c) | RD, HCT116, HeLa, A549 | Showed noteworthy antiproliferative activity with low micromolar IC50 values. nih.gov |

| 3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-one (Compound 12) | MDA-MB-468, MCF7 (Breast Cancer) | Exhibited selective and potent inhibition of cell growth. univ.kiev.ua |

| N-(biphenyl-4-yl)-2-(2-oxo-1,2-dihydroquinolin-7-yloxy)acetamide (11d) | MT-2, NCI-H661, NPC-Tw01 | Displayed potent antiproliferative activity with low GI50 values. nih.gov |

Influence on Cell Cycle Progression

The uncontrolled proliferation of cancer cells is a direct consequence of a dysregulated cell cycle. Several isoquinolinone analogs have been found to exert their anticancer effects by inducing cell cycle arrest, thereby preventing cancer cells from dividing and multiplying.

A notable example is the 3-acyl-isoquinolin-1(2H)-one derivative, compound 4f, which was shown to arrest the cell cycle at the G2 phase in breast cancer cells. nih.gov This arrest was associated with the suppressed expression of cyclin-dependent kinase 1 (CDK1), a key protein that regulates the G2/M transition. nih.gov The ability to halt the cell cycle at specific checkpoints is a crucial mechanism by which these compounds can selectively target and inhibit the growth of rapidly dividing cancer cells.

Induction of Apoptotic Pathways

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Many cancer cells evade apoptosis, leading to their uncontrolled growth. A key strategy in cancer therapy is to induce apoptosis in malignant cells. Several isoquinolinone analogs have demonstrated the ability to trigger apoptotic pathways in cancer cells.

The compound 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine (H-7), a protein kinase inhibitor, has been shown to induce apoptosis in human neuroblastoma cells (SH-SY5Y). nih.gov This induction of apoptosis is characterized by DNA fragmentation and chromatin condensation. nih.gov The apoptotic effect of H-7 in these cells appears to be mediated, at least in part, through a p53-dependent pathway. nih.govsemanticscholar.org

Furthermore, the 3-acyl-isoquinolin-1(2H)-one derivative, compound 4f, was found to induce apoptosis in breast cancer cells through the mitochondria-mediated intrinsic pathway. nih.gov This was evidenced by the upregulation of the pro-apoptotic protein Bax, the downregulation of the anti-apoptotic protein Bcl-2, and the activation of caspases 3, 7, and 9. nih.gov The activation of these caspases is a hallmark of apoptosis.

Assessment of Anti-inflammatory Effects

Inflammation is a complex biological response that is implicated in the pathogenesis of numerous diseases, including cancer. The anti-inflammatory potential of 1(2H)-Isoquinolinone, 2-(2-phenylethyl)- and its analogs has been an active area of investigation.

Mechanisms Underlying Anti-inflammatory Response

The anti-inflammatory effects of isoquinolinone derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory process. One of the primary mechanisms is the inhibition of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. nih.gov

For instance, a series of isoquinoline-1-carboxamide (B73039) derivatives were found to suppress the production of pro-inflammatory mediators by inhibiting the phosphorylation of MAPKs and the nuclear translocation of NF-κB. nih.gov NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation.

Evaluation in In Vitro Inflammatory Models

The anti-inflammatory activity of these compounds is typically evaluated in in vitro models of inflammation, often using lipopolysaccharide (LPS)-stimulated macrophages or microglial cells. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response.

In one study, several 2-(2-phenylethyl)chromone (B1200894) derivatives, which share a similar structural motif with the target compound, were shown to significantly inhibit the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 macrophage cells. nih.gov NO is a key inflammatory mediator. Similarly, isoquinoline-1-carboxamide derivatives effectively suppressed the LPS-induced production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in BV2 microglial cells. nih.gov

| Compound/Analog | In Vitro Model | Key Findings |

| 2-(2-phenylethyl)chromone derivatives | LPS-stimulated RAW 264.7 cells | Significant inhibition of nitric oxide (NO) production. nih.gov |

| Isoquinoline-1-carboxamide derivatives (HSR1101-1103) | LPS-treated BV2 microglial cells | Potent suppression of IL-6, TNF-α, and NO production. nih.gov |

| Lanceolatin B | LPS-stimulated cells | Reduced levels of IL-1β, IL-6, TNF-α, COX-2, iNOS, NF-κB, and p-IκBα. researchgate.net |

Neurobiological and Central Nervous System (CNS) Activities

The structural characteristics of isoquinoline (B145761) derivatives make them promising candidates for CNS-active agents. Their ability to cross the blood-brain barrier and interact with various neural targets has been a subject of extensive research. mdpi.comnih.gov

While direct studies on the neuroprotective properties of 1(2H)-Isoquinolinone, 2-(2-phenylethyl)- are limited in the available literature, research on structurally related compounds suggests potential in this area. For instance, compounds featuring a 2-(2-phenylethyl) moiety attached to a different heterocyclic core, such as chromones, have demonstrated significant neuroprotective effects. A study on the rhizomes of Imperata cylindrica led to the isolation of 5-hydroxy-2-(2-phenylethyl)chromone and 5-hydroxy-2-[2-(2-hydroxyphenyl)ethyl]chromone. nih.gov Both of these compounds showed significant neuroprotective activity against glutamate-induced neurotoxicity in primary cultures of rat cortical cells. nih.gov This suggests that the 2-phenylethyl group may contribute to the neuroprotective capacity of a molecule.

Furthermore, the broader class of isoquinoline alkaloids has been recognized for its neuroprotective potential through various mechanisms, including the inhibition of neuroinflammation and reduction of oxidative stress. mdpi.comnih.gov Natural isoquinoline alkaloids like nuciferine (B1677029) and tetrahydropalmatine (B600727) have been shown to protect nerve cells from oxidative damage by modulating the levels of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT). mdpi.comnih.gov These findings provide a rationale for investigating the neuroprotective potential of synthetic isoquinolinones like 1(2H)-Isoquinolinone, 2-(2-phenylethyl)-.

The interaction of 1(2H)-Isoquinolinone, 2-(2-phenylethyl)- and its analogues with various neurotransmitter receptors is a key area of investigation for their potential as CNS-active agents.

Dopamine (B1211576) and Serotonin (B10506) Receptors: Research on a series of novel isoquinolinone derivatives has revealed their potential as multi-target antipsychotics with high affinity for dopamine D2 and various serotonin (5-HT) receptors, including 5-HT1A and 5-HT2A.

Opioid Receptors: The interaction of isoquinoline derivatives with opioid receptors is also an area of interest. While specific data for 1(2H)-Isoquinolinone, 2-(2-phenylethyl)- is not available, the general class of isoquinolines has been explored for its opioid receptor activity.

Adenosine and β-Adrenergic Receptors: The chronic administration of 2-phenylethylamine has been shown to down-regulate cortical β-adrenoceptors and striatal D1-like dopamine receptors in rats. derpharmachemica.com This suggests that the 2-phenylethyl moiety could influence adrenergic and dopaminergic systems.

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. nih.gov While direct studies on the AChE inhibitory activity of 1(2H)-Isoquinolinone, 2-(2-phenylethyl)- are not prevalent, research on related structures provides some insights.

A study on 1-nitro-2-phenylethane, a compound also possessing the 2-phenylethane substructure, revealed it to be a potent inhibitor of acetylcholinesterase. nih.gov Molecular docking studies suggested that the nitro group of this compound interacts with the catalytic serine residue of the enzyme. nih.gov This highlights the potential of the phenylethyl scaffold in designing AChE inhibitors.

The broader class of isoquinoline alkaloids has also been investigated for AChE inhibitory properties. nih.gov For instance, some flavonoid derivatives of naringenin, which share some structural similarities with the target compound's substructures, have shown moderate AChE inhibitory activity. nih.gov

| Compound/Class | Target Enzyme | Findings |

| 1-Nitro-2-phenylethane | Acetylcholinesterase | Potent inhibitor; interacts with the catalytic serine residue. nih.gov |

| Isoquinoline Alkaloids | Acetylcholinesterase | General class shows inhibitory potential. nih.gov |

| Flavonoid Derivatives | Acetylcholinesterase | Some derivatives show moderate inhibition. nih.gov |

The potential anticonvulsant and psychotropic effects of isoquinoline derivatives are of significant interest. Although direct evaluation of 1(2H)-Isoquinolinone, 2-(2-phenylethyl)- is not extensively documented, studies on related heterocyclic systems provide valuable insights.

Research on 3,4-dihydroisoquinoline (B110456) derivatives has identified compounds with significant anticonvulsant activity in maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models. nih.gov For example, 9-(hexyloxy)-5,6-dihydro- nih.govnih.govmdpi.comtriazolo[3,4-a]isoquinolin-3(2H)-one demonstrated potent anticonvulsant effects. nih.gov This suggests that the isoquinoline core is a viable scaffold for developing new anticonvulsant agents.

Furthermore, many antiepileptic drugs (AEDs) are known to possess psychotropic properties. nih.gov These effects are often linked to their mechanisms of action, such as modulation of GABAergic systems or ion channels. nih.gov Given the structural similarities to other CNS-active compounds, it is plausible that 1(2H)-Isoquinolinone, 2-(2-phenylethyl)- and its analogues could exhibit psychotropic activities, although specific studies are required to confirm this.

Antimicrobial and Antiviral Efficacy

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Isoquinoline derivatives have been identified as a promising class of compounds in this regard.

While specific antibacterial studies on 1(2H)-Isoquinolinone, 2-(2-phenylethyl)- are not widely reported, research on related alkynyl isoquinoline derivatives has demonstrated potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com In these studies, the isoquinoline and phenyl moieties were found to be important for antibacterial activity. mdpi.com

For example, a series of substituted 1,2-dihydro-6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acids showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov This indicates that the broader quinolone and isoquinoline frameworks are valuable for the development of new antibacterial agents.

| Compound Class | Bacterial Strains | Key Findings |

| Alkynyl Isoquinolines | Gram-positive bacteria (including MRSA) | Isoquinoline and phenyl moieties are important for activity. mdpi.com |

| Substituted Pyrroloquinolines | Gram-positive and Gram-negative bacteria | Potent antibacterial activity observed. nih.gov |

Antiviral Investigations

The isoquinoline core is a key feature in a variety of natural and synthetic compounds that have been investigated for their potential to combat viral infections. Research has demonstrated that certain isoquinoline alkaloids possess broad-spectrum antiviral capabilities, acting against both RNA and DNA viruses. mdpi.comnih.gov For instance, berberine, a well-known isoquinoline alkaloid, has been shown to disrupt the replication of several DNA viruses and has also been evaluated against RNA viruses like Chikungunya virus (CHIKV), Semliki Forest virus (SFV), and SARS-CoV-2. mdpi.com

In the context of influenza, a screening of a chemical library identified an isoquinolone derivative, 3-(6-ethylbenzo[d] researchgate.netresearchgate.netdioxol-5-yl)-7,8-dimethoxy-2-methylisoquinolin-1(2H)-one (Compound 1), as a potent inhibitor of both influenza A and B viruses, with 50% effective concentration (EC₅₀) values between 0.2 and 0.6 µM. nih.govnih.gov However, this compound also exhibited significant cytotoxicity. nih.govnih.gov Subsequent structure-activity relationship studies led to the synthesis of 22 analogues to mitigate this toxicity. nih.govnih.gov This effort resulted in the discovery of a derivative (Compound 21) with a reduced, yet still present, antiviral potency (EC₅₀ values from 9.9 to 18.5 µM) but with a significantly improved cytotoxicity profile (50% cytotoxic concentration [CC₅₀] > 300 µM). nih.govnih.gov Mechanistic studies indicated that these isoquinolone compounds target the viral polymerase activity. nih.govnih.gov

Furthermore, in silico studies have explored the potential of isoquinoline alkaloids as inhibitors of the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication. nih.gov Alkaloids such as berberine, cepharanthine, and palmatine (B190311) have been identified as potential Mpro inhibitors. nih.gov

The diverse mechanisms by which isoquinoline derivatives exert their antiviral effects, including the inhibition of viral entry, replication, and essential viral enzymes, underscore their potential as a basis for the development of new antiviral therapeutics. mdpi.comnih.gov

Enzyme Target Modulation and Inhibition Profiles

The isoquinoline scaffold has been a fertile ground for the discovery of kinase inhibitors, which are crucial in cancer therapy and other diseases.

Cyclin-Dependent Kinase 4 (CDK4): A series of 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione derivatives have been identified as a novel class of potent and selective inhibitors of CDK4. nih.gov The CDK4/cyclin D1 complex is a key regulator of the cell cycle, and its aberrant activity is a hallmark of cancer. nih.gov For these isoquinoline derivatives, a basic amine substituent on the aniline (B41778) ring was found to be essential for CDK4 inhibitory activity. nih.gov The potency was further improved by introducing an aryl or heteroaryl group at the C-6 position of the isoquinoline-1,3(2H,4H)-dione core. nih.gov These inhibitors demonstrate selectivity for CDK4 over other cyclins like CDK1 and CDK2. nih.gov

Phosphoinositide 3-kinase (PI3K): The PI3K/AKT signaling pathway is another critical regulator of cell growth and survival, and its dysregulation is common in cancer. While many PI3K inhibitors are based on quinazoline (B50416) and other heterocyclic cores, the broader class of nitrogen-containing heterocyclic compounds, including isoquinolines, has been explored. nih.govnih.gov The development of PI3K inhibitors has moved from pan-PI3K inhibitors to more selective isoform-specific inhibitors to improve efficacy and reduce toxicity. mdpi.com

Activin Receptor-Like Kinase (ALK): In the context of ALK inhibition, isoquinolinones have been synthesized as part of broader investigations into kinase inhibitors. For example, isoquinolinone regioisomers were prepared via a Doebner-modified Knoevenagel condensation followed by a Curtius rearrangement. nih.gov This highlights the chemical tractability of the isoquinoline scaffold for creating diverse molecules for kinase screening.

Interactive Table: Selected Isoquinoline Analogues as Kinase Inhibitors

| Compound Class | Target Kinase | Key Structural Features for Activity |

|---|

Other Enzyme Targets (e.g., Carbonic Anhydrase, Dopamine β-Hydroxylase, DPP4, β-lactamase)

The inhibitory activity of isoquinoline derivatives extends beyond kinases to a variety of other enzyme classes.

Dipeptidyl Peptidase IV (DPP4): DPP4 inhibitors are a class of oral hypoglycemics for treating type 2 diabetes. nih.gov Aryl-substituted pyrido[2,1-a]isoquinolines have been identified as highly potent DPP4 inhibitors. researchgate.netnih.gov Further research into bioisosteric replacements has led to the development of researchgate.netnih.govthiazino[3,4-a]isoquinoline analogues that also show promising DPP4 inhibitory activity in the sub-micromolar range. researchgate.net Molecular docking studies have helped to elucidate the binding modes of these compounds within the DPP4 active site, guiding further structural modifications. researchgate.net

Dopamine β-Hydroxylase (DBH): DBH is a copper-containing enzyme that converts dopamine to norepinephrine. wikipedia.orgpatsnap.com Its inhibition can modulate the levels of these key neurotransmitters. patsnap.com 1-isoquinolinecarboxylic acid has been identified as a reversible inhibitor of DBH. wikipedia.org

β-Lactamases: The emergence of bacterial resistance to β-lactam antibiotics, often mediated by β-lactamase enzymes, is a major public health concern. google.com Consequently, there is a pressing need for effective β-lactamase inhibitors. google.comwikipedia.org Crystallographic studies of VIM-5, a metallo-β-lactamase (MBL), in complex with isoquinoline-based inhibitors have revealed a novel, non-zinc-binding mode of inhibition. nih.govnih.gov This initial finding guided the design of more potent MBL inhibitors by incorporating a zinc-binding thiol group, leading to compounds with broad-spectrum activity against various MBL subclasses. nih.gov

Interactive Table: Isoquinoline Analogues as Inhibitors of Other Enzymes

| Compound Class | Target Enzyme | Observed Effect |

|---|---|---|

| Aryl-substituted pyrido[2,1-a]isoquinolines | DPP4 | Potent inhibition researchgate.netnih.gov |

| researchgate.netnih.govThiazino[3,4-a]isoquinoline analogues | DPP4 | Inhibition in the sub-micromolar range researchgate.net |

| 1-Isoquinolinecarboxylic acid | Dopamine β-Hydroxylase | Reversible inhibition wikipedia.org |

Antioxidant Activity

Isoquinoline derivatives have been recognized for their antioxidant properties. mdpi.com The antioxidant potential of these compounds is often evaluated through their ability to scavenge free radicals and reduce oxidative stress, which is implicated in a multitude of diseases.

Studies on quinoline (B57606) derivatives, a related class of heterocyclic compounds, have shown that their antioxidant activity can be predicted based on parameters like ionization potential and bond dissociation energies, which relate to their ability to donate hydrogen atoms or single electrons to neutralize free radicals. nih.gov Some quinoline derivatives have demonstrated greater antioxidant efficiency than the reference compound Trolox. nih.gov

In one study, various quinoline-4-carboxylic acid derivatives were synthesized and tested for their antioxidant activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. ui.ac.id The results indicated that these derivatives had a significantly better inhibitory effect than the starting material, isatin (B1672199). ui.ac.id Specifically, at a concentration of 5 mg/L, 2-methylquinoline-4-carboxylic acid and 2-(4-methylphenyl)quinoline-4-carboxylic acid displayed inhibition percentages of approximately 30.25% and 40.43%, respectively, while isatin showed no activity. ui.ac.id This suggests that the quinoline scaffold itself contributes significantly to the antioxidant capacity.

Another investigation into quinoline derivatives, both with and without selenium, assessed their effects on lipid peroxidation. nih.gov One of the quinoline derivatives without selenium was effective at reducing lipid peroxidation in the liver at a concentration of 100 µM. nih.gov

These findings highlight the potential of the isoquinoline and related quinoline cores as a foundation for developing novel antioxidant agents.

Computational Chemistry and Structure Activity Relationship Sar Studies of 1 2h Isoquinolinone, 2 2 Phenylethyl

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For the isoquinolinone class, QSAR studies have been instrumental in identifying the key structural features that govern their efficacy against various biological targets.

Researchers have successfully developed various QSAR models for isoquinolinone and its analogues to forecast their biological potency. These models are built using statistical methods that correlate molecular descriptors (numerical representations of chemical structure) with experimentally measured activity.

For instance, studies on isoquinolone derivatives as JNK1 inhibitors have employed Holographic QSAR (HQSAR) and Topomer Comparative Molecular Field Analysis (Topomer CoMFA). rawdatalibrary.net These models demonstrated strong predictive power, with high cross-validation correlation coefficients (q²) of 0.826 for HQSAR and 0.696 for Topomer CoMFA, and non-cross-validation coefficients (r²) of 0.987 and 0.935, respectively. rawdatalibrary.net Such robust models are crucial for screening virtual libraries and prioritizing compounds for synthesis.

Similarly, 3D-QSAR studies, including CoMFA and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to pyrimido-isoquinolin-quinone derivatives to predict their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These models yielded high correlation coefficients (r² = 0.938 for CoMFA and 0.895 for CoMSIA), indicating a strong correlation between the compounds' three-dimensional properties and their antibacterial effects. nih.gov In another study on isoquinoline (B145761) derivatives as AKR1C3 inhibitors, a developed QSAR model showed excellent external prediction capability (R²ext = 0.9179), proving its utility in designing novel, potent inhibitors. japsonline.com The reliability of these models is often confirmed through various validation techniques, including leave-one-out cross-validation and analysis of scrambled data, ensuring that the correlations are not due to chance. nih.govjapsonline.com

A primary goal of QSAR is to identify the specific molecular properties, or descriptors, that influence biological activity. These descriptors can be electronic, steric, hydrophobic, or topological in nature. By understanding which descriptors are critical, chemists can rationally modify a lead compound to enhance its potency.

For isoquinolinone and its related structures, several key descriptors have been identified:

Steric and Electrostatic Fields (CoMFA/CoMSIA): Contour maps generated from 3D-QSAR studies often highlight regions where bulky (steric) or charged (electrostatic) groups can either enhance or diminish activity. For CDK4 inhibitors, analysis revealed that steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are all important for inhibitory activity. bohrium.complos.org

Topological and Connectivity Indices (MoRSE): For AKR1C3 inhibitors, Molecular Representation of Structure-Property Relationships (MoRSE) descriptors, which encode 3D information from the molecular structure, have been shown to be significant. japsonline.comjapsonline.com

Thermodynamic and Quantum-Chemical Descriptors: Properties such as dipole moment, hydrophilicity (logP), and the energy of molecular orbitals (HOMO/LUMO) are frequently correlated with the activity of isoquinoline derivatives. nih.gov

The following table summarizes representative molecular descriptors and their general influence on the activity of isoquinoline-class compounds based on various QSAR studies.

| Descriptor Class | Specific Descriptor Example | General Influence on Activity |

| 3D-QSAR Fields | Steric Field (CoMFA) | Favorable bulky groups in specific regions of the molecule can enhance binding and activity. |

| Electrostatic Field (CoMSIA) | Positively or negatively charged regions can be crucial for interaction with polar residues in a target's active site. | |

| Topological | MoRSE Descriptors | Encodes 3D atomic coordinates, providing information on molecular shape and branching that impacts binding. japsonline.comjapsonline.com |

| Electronic | Dipole Moment | Influences long-range interactions and the overall polarity of the molecule, affecting solubility and target engagement. |

| Hydrophobic | LogP (Partition Coefficient) | Governs the molecule's ability to cross cell membranes and interact with hydrophobic pockets in the target protein. |

| Hydrogen Bonding | H-Bond Donor/Acceptor Fields | The presence of hydrogen bond donors and acceptors is critical for specific interactions that anchor the ligand in the binding site. bohrium.com |

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used to understand the structural basis of ligand-target interactions and to estimate the strength of their binding.

Docking algorithms use scoring functions to estimate the binding affinity, often expressed as a negative value in kcal/mol, where a more negative score suggests a stronger interaction. For various isoquinoline derivatives, docking studies have successfully predicted their binding affinities against a range of protein targets.

For example, in a study targeting the main protease (Mpro) of SARS-CoV-2, isoquinoline alkaloids were docked into the active site, with the best compounds showing strong binding energies. nih.gov One compound, Coptisine, exhibited a binding energy of -9.15 kcal/mol, which was superior to that of a standard inhibitor. nih.gov In another study against the same target, a series of 274 synthetic isoquinoline derivatives were evaluated, with the top compounds showing docking scores comparable to or better than the reference drug chloroquine. nih.gov Similarly, docking of isoquinoline derivatives against leucine (B10760876) aminopeptidase (B13392206) (LAP) helped identify a compound with good inhibitory activity, which was later confirmed experimentally. nih.gov These studies demonstrate the power of docking to screen large libraries and identify promising candidates for further investigation.

Beyond predicting affinity, molecular docking provides a detailed 3D model of the ligand-receptor complex, revealing the specific molecular interactions that stabilize the binding. This information is invaluable for structure-based drug design.

For the isoquinolinone scaffold, docking studies consistently reveal several key types of interactions:

Hydrogen Bonding: The carbonyl oxygen of the isoquinolinone core and other polar groups frequently form hydrogen bonds with amino acid residues in the active site, such as Gly362 in leucine aminopeptidase or key catalytic residues (e.g., Cys145) in the SARS-CoV-2 main protease. nih.govnih.gov

Hydrophobic Interactions: The aromatic rings of the isoquinoline core and the phenylethyl substituent are well-suited to form hydrophobic and π-π stacking interactions with nonpolar residues like phenylalanine, tyrosine, and tryptophan in the binding pocket.

Metal Coordination: In metalloenzymes, ligands can directly coordinate with the metal ion. One study showed that an active isoquinoline derivative was able to coordinate the zinc ion in the active site of LAP, an interaction deemed essential for its inhibitory function. nih.gov

The table below presents a summary of docking results for representative isoquinoline derivatives against different biological targets, as reported in the literature.

| Compound Class | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Isoquinoline Alkaloids | SARS-CoV-2 Mpro | -9.15 | (Not specified) |

| Synthetic Isoquinolines | SARS-CoV-2 Mpro | Similar to or better than chloroquine | Residues pivotal for catalytic activity. nih.gov |

| Dihydroisoquinoline Derivatives | Leucine Aminopeptidase (LAP) | (Not specified) | Gly362 (H-bond), coordination with Zn²⁺ ion. nih.gov |

| Isoquinoline-1,3-dione Derivatives | Cyclin-Dependent Kinase 4 (CDK4) | (Not specified) | (Not specified in abstract) bohrium.com |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms in the ligand-protein complex over time, providing insights into the stability of the binding pose, the flexibility of the system, and the energetic contributions of various interactions. youtube.com

For isoquinoline derivatives, MD simulations have been used to validate docking results and confirm the stability of the predicted binding modes. nih.govnih.gov In studies targeting the SARS-CoV-2 main protease, the complexes of top-scoring isoquinoline compounds were subjected to MD simulations for periods up to 100 nanoseconds. nih.gov The stability of these complexes was assessed by analyzing trajectories for metrics like the root-mean-square deviation (RMSD) of the protein backbone and ligand atoms. Low and stable RMSD values over the simulation period indicate that the ligand remains securely bound in the active site without significant conformational changes, thus validating the docking pose. nih.govnih.gov Analysis of the root-mean-square fluctuation (RMSF) can further pinpoint which residues in the protein are most affected by the ligand's binding. These simulations ultimately provide a higher level of confidence that the computationally identified compounds are genuine inhibitors of the target protein. nih.govnih.gov

Assessment of Conformational Stability and Dynamic Behavior of Complexes

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and its ability to adopt specific conformations that are favorable for binding to a biological target. Computational methods are instrumental in exploring the conformational space of a ligand and understanding the dynamic behavior of the ligand-receptor complex.

Molecular dynamics (MD) simulations are a cornerstone for assessing the conformational stability and dynamic behavior of molecular complexes. These simulations model the movement of atoms and molecules over time, governed by the principles of classical mechanics. By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe the stability of the binding pose, the flexibility of different regions of the protein and the ligand, and the key intermolecular interactions that maintain the complex's integrity.

Key Parameters in Dynamic Behavior Assessment:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand's heavy atoms are monitored throughout the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is stably bound in the binding pocket. Significant fluctuations, conversely, may indicate instability or multiple binding modes.

Root Mean Square Fluctuation (RMSF): RMSF analysis reveals the fluctuation of individual amino acid residues or parts of the ligand. Higher RMSF values in specific protein loops might indicate flexibility that is crucial for ligand entry or binding. For the ligand, this analysis can highlight which parts of the molecule are most mobile within the binding site.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the receptor is a critical indicator of binding stability. MD simulations allow for the tracking of hydrogen bond formation and breakage over the simulation trajectory, providing a detailed picture of the key interactions.

Illustrative Data Table for MD Simulation Analysis:

| Simulation Time (ns) | Protein Backbone RMSD (Å) | Ligand RMSD (Å) | Key Hydrogen Bonds Present |

| 0 | 0.00 | 0.00 | Tyr123-O, Asn155-N |

| 10 | 1.25 | 0.85 | Tyr123-O, Asn155-N |

| 20 | 1.31 | 0.92 | Tyr123-O |

| 30 | 1.28 | 0.88 | Tyr123-O, Asn155-N |

| 40 | 1.35 | 0.95 | Tyr123-O, Gln189-O |

| 50 | 1.33 | 0.91 | Tyr123-O, Asn155-N |

Note: This table is for illustrative purposes to demonstrate the type of data generated from an MD simulation and does not represent actual results for 1(2H)-Isoquinolinone, 2-(2-phenylethyl)-.

Calculation of Binding Free Energies

A central goal of computational chemistry in drug discovery is the accurate prediction of the binding affinity between a ligand and its target. Binding free energy calculations provide a quantitative measure of this affinity, which can be used to rank potential drug candidates and guide their optimization. Several methods are employed for this purpose, with varying levels of accuracy and computational cost.

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA):

The MM/PBSA and MM/GBSA methods are popular end-point techniques used to estimate binding free energies from MD simulation trajectories. They calculate the free energy of the complex, the receptor, and the ligand in their solvated states. The binding free energy (ΔG_bind) is then calculated using the following equation:

ΔG_bind = G_complex - (G_receptor + G_ligand)

Each free energy term is composed of several components:

Molecular Mechanics Energy (ΔE_MM): This includes the internal energy of the molecule (bond, angle, and dihedral energies) and the intermolecular van der Waals and electrostatic interactions.

Solvation Free Energy (ΔG_solv): This term accounts for the energy required to transfer the molecule from a vacuum to the solvent. It is further divided into a polar and a nonpolar component.

Polar Solvation Energy (ΔG_polar): Calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model, which treats the solvent as a continuum with a specific dielectric constant.

Nonpolar Solvation Energy (ΔG_nonpolar): Typically estimated from the solvent-accessible surface area (SASA).

Entropic Contribution (-TΔS): This term accounts for the change in conformational entropy upon binding. It is the most challenging component to calculate accurately and is sometimes omitted in relative binding free energy comparisons.

Illustrative Binding Free Energy Decomposition Table (MM/PBSA):

| Energy Component | Average Value (kcal/mol) | Standard Deviation |

| ΔE_vdw | -45.8 | 3.2 |

| ΔE_elec | -28.5 | 4.1 |

| ΔG_polar | 35.2 | 2.8 |

| ΔG_nonpolar | -5.1 | 0.5 |

| ΔG_bind (MM/PBSA) | -44.2 | 5.5 |

Note: This table is for illustrative purposes to demonstrate the type of data generated from an MM/PBSA calculation and does not represent actual results for 1(2H)-Isoquinolinone, 2-(2-phenylethyl)-.

More rigorous but computationally intensive methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can also be employed for more accurate binding free energy predictions. These methods involve creating a non-physical pathway to alchemically transform the ligand into another molecule or into nothing, providing a more precise calculation of the free energy difference.

In the absence of specific published research on the computational analysis of 1(2H)-Isoquinolinone, 2-(2-phenylethyl)-, the methodologies described above represent the standard approaches that would be utilized to gain a deeper understanding of its conformational preferences, dynamic interactions within a biological target, and the energetic basis of its potential binding affinity. Such studies are crucial for the rational design and optimization of novel therapeutic agents.

Preclinical Research Methodologies and Model Systems for 1 2h Isoquinolinone, 2 2 Phenylethyl

In Vitro Biological Activity Screening Methodologies

In vitro studies are the first step in evaluating the biological activity of a new chemical entity. These experiments are performed in a controlled environment, such as a test tube or petri dish, using isolated cells or molecules. This allows for a targeted investigation of the compound's effects at a cellular and molecular level.

Cell-Based Assays (e.g., Cytotoxicity, Proliferation, Receptor Binding)

Cell-based assays are fundamental to understanding how a compound interacts with biological systems. nih.govmoleculardevices.comnih.gov These assays utilize living cells to screen for potential therapeutic effects or toxicity. scispace.comsciltp.com

Cytotoxicity Assays: These assays determine the toxicity of a compound to cells. A common method is the MTT or XTT assay, which measures the metabolic activity of cells. moleculardevices.com A decrease in metabolic activity after exposure to the compound indicates cell death or a reduction in cell viability. scispace.com Another approach is the lactate dehydrogenase (LDH) release assay, which measures the amount of LDH released from damaged cells as an indicator of cytotoxicity. nih.gov

Proliferation Assays: These assays measure the effect of a compound on cell growth and division. The BrdU (5-bromo-2'-deoxyuridine) incorporation assay is a widely used method, where the incorporation of BrdU into the DNA of dividing cells is quantified. moleculardevices.com A reduction in BrdU incorporation suggests that the compound inhibits cell proliferation.

Receptor Binding Assays: These assays are used to determine if a compound binds to a specific cellular receptor. This is crucial for understanding the compound's mechanism of action. While no specific receptor binding studies for "1(2H)-Isoquinolinone, 2-(2-phenylethyl)-" were found, this methodology would be essential to identify its molecular targets.

While studies on other isoquinolinone derivatives have shown anti-cancer activity by inducing cell cycle arrest and apoptosis in cell lines such as MCF-7 and MDA-MB-231 (human breast cancer cells) nih.gov, specific data for "1(2H)-Isoquinolinone, 2-(2-phenylethyl)-" is not available.

Enzymatic Activity Assays

Enzymatic assays are performed to determine if a compound can inhibit or activate a specific enzyme. mdpi.com These assays are critical in drug discovery, as many diseases are caused by the abnormal activity of enzymes. The assay typically involves mixing the enzyme, its substrate, and the test compound. The rate of the enzymatic reaction is then measured, often by detecting the formation of the product or the consumption of the substrate. mdpi.com No enzymatic activity assays specifically investigating "1(2H)-Isoquinolinone, 2-(2-phenylethyl)-" were identified in the literature search.

In Vivo Efficacy Assessment in Animal Models

Following promising in vitro results, preclinical research progresses to in vivo studies, which are conducted in living organisms, typically animal models. nih.govmattek.com These studies are essential for evaluating the efficacy and safety of a compound in a complex biological system before it can be considered for human trials.

Selection and Justification of Relevant Animal Models for Disease States

The choice of an animal model is critical for the relevance of in vivo studies. The model should mimic the human disease or condition as closely as possible. For example, if a compound shows anti-cancer activity in vitro, it would be tested in animal models of cancer, such as xenograft models where human cancer cells are implanted into immunocompromised mice. For neurodegenerative diseases, transgenic mouse models that express a disease-causing gene are often used. mdpi.com The selection of the animal model depends entirely on the therapeutic area for which the compound is being developed. Without specific in vitro activity data for "1(2H)-Isoquinolinone, 2-(2-phenylethyl)-", it is not possible to identify or justify a relevant animal model for its study.

Evaluation of Efficacy in Preclinical Disease Models

Once a suitable animal model is selected, the efficacy of the compound is evaluated. This involves administering the compound to the animals and monitoring its effects on the disease progression. For instance, in a cancer model, tumor size and growth rate would be measured. In a model of a neurological disorder, behavioral tests might be used to assess cognitive function. Studies on other isoquinoline (B145761) precursors have been conducted in rats to assess effects on smooth muscle relaxation and cognitive functions researchgate.net, but no such efficacy studies for "1(2H)-Isoquinolinone, 2-(2-phenylethyl)-" have been reported.

Advanced Analytical and Spectroscopic Characterization Techniques in the Research of 1 2h Isoquinolinone, 2 2 Phenylethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. nih.govuobasrah.edu.iq For 1(2H)-Isoquinolinone, 2-(2-phenylethyl)-, both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework, confirming the presence and connectivity of the isoquinolinone and phenylethyl moieties.

In ¹H NMR spectroscopy, distinct signals would be expected for the protons of the phenylethyl group and the isoquinolinone skeleton. The ethyl bridge protons typically appear as two triplets, a result of spin-spin coupling with each other. The protons on the phenyl ring of the phenylethyl group and the aromatic protons of the isoquinolinone core would resonate in the aromatic region of the spectrum (typically δ 7.0-8.5 ppm). rsc.orgnih.gov The two vinyl protons on the heterocyclic ring of the isoquinolinone are particularly characteristic.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments within the molecule. The spectrum would show distinct signals for the carbonyl carbon (C-1) of the isoquinolinone ring, typically in the downfield region (δ > 160 ppm), as well as for the various aromatic and aliphatic carbons. nih.govtsijournals.com Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be used to definitively assign these signals by establishing proton-proton and proton-carbon connectivities, respectively. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1(2H)-Isoquinolinone, 2-(2-phenylethyl)- Predicted values are based on established chemical shift ranges for similar structural motifs.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Isoquinolinone H-3 | ~6.5 | ~105 |

| Isoquinolinone H-4 | ~7.2 | ~128 |

| Isoquinolinone H-5 | ~7.6 | ~126 |

| Isoquinolinone H-6 | ~7.4 | ~127 |

| Isoquinolinone H-7 | ~7.6 | ~132 |

| Isoquinolinone H-8 | ~8.4 | ~129 |

| N-CH₂ (alpha) | ~4.1 (t) | ~49 |

| Ph-CH₂ (beta) | ~3.0 (t) | ~35 |

| Phenylethyl Ar-H | ~7.2-7.3 (m) | ~126-129 |

| Isoquinolinone C-1 | - | ~162 |

| Isoquinolinone C-4a | - | ~138 |

| Isoquinolinone C-8a | - | ~128 |

t = triplet, m = multiplet

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure through fragmentation analysis. rsc.org It is a gas-phase technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov

For 1(2H)-Isoquinolinone, 2-(2-phenylethyl)-, with a molecular formula of C₁₇H₁₅NO, the nominal molecular weight is 249 g/mol . In a typical mass spectrum, a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 250 would be expected under soft ionization conditions like electrospray ionization (ESI).

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) would provide valuable structural information. Key fragmentations would include:

Cleavage of the N-CH₂ bond: Loss of the phenylethyl group.

Benzylic cleavage: Fragmentation at the C-C bond adjacent to the phenyl ring of the phenylethyl moiety, leading to a characteristic tropylium (B1234903) ion at m/z 91.

Retro-Diels-Alder (RDA) fragmentations within the isoquinolinone core.

Table 2: Predicted Mass Spectrometry Fragmentation for 1(2H)-Isoquinolinone, 2-(2-phenylethyl)-

| m/z Value (Predicted) | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 250 | [M+H]⁺ | Protonated molecular ion |

| 146 | [C₉H₈NO]⁺ | Isoquinolinone fragment after loss of phenylethyl radical |

| 105 | [C₈H₉]⁺ | Phenylethyl cation |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm, which allows for the unambiguous determination of a compound's elemental formula. lcms.cznih.gov For 1(2H)-Isoquinolinone, 2-(2-phenylethyl)-, HRMS would be used to confirm the molecular formula C₁₇H₁₅NO by measuring the exact mass of the molecular ion. For instance, the calculated exact mass for the [M+H]⁺ ion (C₁₇H₁₆NO⁺) is 250.1232. An experimental HRMS measurement matching this value would provide high confidence in the compound's identity, distinguishing it from other isobaric compounds with the same nominal mass but different elemental compositions. nih.govbeilstein-journals.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. uobasrah.edu.iq It is a powerful tool for the analysis of volatile and thermally stable compounds. researchgate.netnih.gov The analysis of 1(2H)-Isoquinolinone, 2-(2-phenylethyl)- by GC-MS would be feasible, provided the compound has sufficient volatility to be vaporized without decomposition in the GC injector and transported through the column. scirp.org The resulting mass spectrum would likely show fragmentation patterns based on electron ionization (EI), which is a high-energy technique that produces numerous fragment ions, providing a detailed structural fingerprint of the molecule. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for analyzing compounds in complex mixtures, such as biological fluids or reaction mixtures. nih.govnih.gov This would be the preferred method for the detection and quantification of 1(2H)-Isoquinolinone, 2-(2-phenylethyl)-. phenomenex.com The compound would first be separated from other components in a sample using liquid chromatography, followed by ionization (typically ESI) and detection by tandem mass spectrometry. mdpi.com By monitoring a specific fragmentation transition (e.g., m/z 250 → 91), the compound can be quantified with high specificity and sensitivity, even at very low concentrations.

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for analyzing its presence in complex matrices. rsc.org

High-Performance Liquid Chromatography (HPLC) and Two-Dimensional Liquid Chromatography (2D-LC)

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical compounds and other synthetic chemicals. nih.gov For 1(2H)-Isoquinolinone, 2-(2-phenylethyl)-, a reversed-phase HPLC method would typically be employed. sielc.comelsevierpure.com This would likely involve a C18 stationary phase column and a mobile phase gradient of acetonitrile (B52724) and water, allowing for the separation of the compound from any non-polar or polar impurities. nih.gov

Two-Dimensional Liquid Chromatography (2D-LC) offers significantly enhanced separation power by subjecting the sample to two different, or orthogonal, separation mechanisms. nih.govamericanpharmaceuticalreview.commdpi.com This technique is particularly valuable for resolving target compounds from highly complex matrices where single-dimension HPLC is insufficient. youtube.com For example, a sample containing 1(2H)-Isoquinolinone, 2-(2-phenylethyl)- could first be separated on one column, with specific fractions then being automatically transferred to a second, different column for further separation. This dramatically increases peak capacity and the confidence in peak purity assessments. americanpharmaceuticalreview.com

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 1(2H)-Isoquinolinone, 2-(2-phenylethyl)- |

| 2-Benzyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid |

Gas Chromatography (GC)

Gas Chromatography is a premier technique for separating and analyzing volatile and thermally stable compounds. For 1(2H)-Isoquinolinone, 2-(2-phenylethyl)-, which possesses sufficient volatility and stability, GC is an effective method for assessing purity and can be coupled with a mass spectrometer (GC-MS) for definitive identification.

Research Findings: In a typical GC analysis, the compound is vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the compound's boiling point and its interactions with the column's stationary phase. Due to its molecular weight and polarity, a column with a mid-polarity stationary phase, such as one containing phenyl and methyl polysiloxane, is often suitable.

When coupled with Mass Spectrometry, the fragmentation pattern provides a molecular fingerprint. The characteristic fragmentation behavior for 2-(2-phenylethyl) substituted compounds involves the cleavage of the C-C bond between the two core moieties. nih.gov For 1(2H)-Isoquinolinone, 2-(2-phenylethyl)-, this would be the cleavage of the ethyl bridge. This process is expected to yield two major characteristic fragment ions: one for the phenylethyl group (the tropylium ion at m/z 91) and another corresponding to the isoquinolinone ring system. This fragmentation is invaluable for structural confirmation. nih.gov

Table 1: Predicted GC-MS Data for 1(2H)-Isoquinolinone, 2-(2-phenylethyl)- This table is illustrative and based on the predicted fragmentation pattern from the compound's structure. Retention time is hypothetical and dependent on specific analytical conditions.

| Retention Time (min) | Mass-to-Charge Ratio (m/z) | Proposed Fragment Identity |

|---|---|---|

| 15.2 | 249 | [M]⁺ (Molecular Ion) |

| 15.2 | 145 | [Isoquinolinone]⁺ |

| 15.2 | 104 | [Phenylethene]⁺ |

| 15.2 | 91 | [Tropylium ion, C₇H₇]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Conjugation Analysis

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) are indispensable for identifying functional groups and characterizing the electronic properties of a molecule.

Research Findings:

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Each type of bond vibrates at a characteristic frequency, allowing for the identification of functional groups. For 1(2H)-Isoquinolinone, 2-(2-phenylethyl)-, the IR spectrum would be dominated by a very strong absorption from the amide carbonyl (C=O) group. mdpi.com Other key signals would include C-H stretches from the aromatic rings and the aliphatic ethyl bridge, as well as C=C stretching vibrations from the aromatic systems. The analysis of N-benzyl-substituted phenethylamines has shown that these characteristic peaks are readily identifiable. nih.gov

Table 2: Predicted Characteristic IR Absorption Bands for 1(2H)-Isoquinolinone, 2-(2-phenylethyl)- This table is illustrative, with frequency ranges based on typical values for the specified functional groups.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3050-3100 | C-H Stretch | Aromatic (sp² C-H) |

| 2850-2960 | C-H Stretch | Aliphatic (sp³ C-H) |

| 1650-1670 | C=O Stretch | Amide (Lactam) |

| 1500-1600 | C=C Stretch | Aromatic Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the conjugated π-electron systems within a molecule. The 1(2H)-isoquinolinone core contains an extended conjugated system that is expected to absorb UV light at specific wavelengths (λ_max). The 2-phenylethyl substituent contains an isolated benzene (B151609) ring, which will contribute its own characteristic absorption bands, typically at shorter wavelengths. Studies on related 2-(2-phenylethyl)chromone (B1200894) derivatives confirm that the core heterocyclic system is the primary contributor to the UV absorption profile. mdpi.com

Table 3: Predicted UV-Vis Absorption Maxima for 1(2H)-Isoquinolinone, 2-(2-phenylethyl)- in Ethanol This table is illustrative. The λ_max values are predicted based on the electronic structure of the compound.

| λ_max (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~220 | π → π | Isoquinolinone Ring |

| ~260 | π → π | Benzene Ring (Phenylethyl) |

| ~330 | n → π* / π → π* | Extended Conjugated System (Isoquinolinone) |

X-ray Powder Diffraction (XRPD) for Solid-State Characterization

X-ray Powder Diffraction (XRPD) is a powerful, non-destructive technique used to analyze the solid-state structure of crystalline materials. It is essential for identifying the specific crystalline form (polymorph) of a compound, determining its crystallographic purity, and quantifying the degree of crystallinity.

Research Findings: For a solid material like 1(2H)-Isoquinolinone, 2-(2-phenylethyl)-, XRPD analysis is critical. The technique involves irradiating a powdered sample with X-rays and measuring the angles at which the rays are coherently scattered. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), is unique to a specific crystalline lattice. Different polymorphs of the same compound will produce distinct XRPD patterns. While no specific crystal structure for this compound is publicly available, XRPD would be the definitive method to characterize its solid form, ensuring batch-to-batch consistency and identifying any potential polymorphic variations which could impact physical properties.

Table 4: Illustrative XRPD Peak List for a Crystalline Form of 1(2H)-Isoquinolinone, 2-(2-phenylethyl)- This table is a hypothetical representation of data that would be obtained from an XRPD experiment.

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 8.5 | 10.40 | 65 |

| 12.8 | 6.91 | 100 |

| 17.1 | 5.18 | 40 |

| 21.4 | 4.15 | 85 |

| 25.7 | 3.46 | 50 |

Thermal Analysis (TGA, DSC) for Phase Behavior

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study how a material's physical properties change with temperature.

Research Findings:

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information on thermal stability and decomposition. A TGA thermogram for 1(2H)-Isoquinolinone, 2-(2-phenylethyl)- would be expected to show a stable mass up to a high temperature, followed by a sharp decrease in mass as the compound decomposes. This decomposition temperature is a key indicator of the compound's thermal stability.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. For a crystalline solid, DSC analysis will show a sharp endothermic peak corresponding to the melting point. The temperature and enthalpy of this transition are critical parameters for characterizing the compound's purity and identity. DSC can also detect other phase transitions, such as polymorphic transformations or glass transitions in amorphous materials.

Table 5: Predicted Thermal Properties of 1(2H)-Isoquinolinone, 2-(2-phenylethyl)- This table is illustrative, providing expected thermal events based on the analysis of similar chemical structures.

| Technique | Event | Predicted Temperature (°C) | Description |

|---|---|---|---|

| DSC | Melting Point (T_m) | ~95 - 105 | Sharp endotherm indicating the solid-to-liquid phase transition. |

| TGA | Decomposition (T_d) | > 250 | Onset of significant mass loss due to thermal decomposition. |

Future Research Directions and Translational Perspectives for 1 2h Isoquinolinone, 2 2 Phenylethyl

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally friendly synthetic methods is crucial for the advancement of any potential therapeutic agent. nih.gov Current research in isoquinoline (B145761) synthesis is focused on moving away from traditional, often harsh, methods towards more sustainable approaches. organic-chemistry.org

Future efforts in the synthesis of 1(2H)-Isoquinolinone, 2-(2-phenylethyl)- and its derivatives will likely concentrate on the following:

Catalyst-Free and Metal-Free Reactions: The use of transition-metal catalysts, while effective, can lead to product contamination and increased costs. organic-chemistry.org Research into catalyst-free reactions, potentially utilizing microwave assistance or occurring in greener solvents like water, presents a promising avenue for sustainable synthesis. researchgate.net

One-Pot and Domino Reactions: These strategies improve efficiency by combining multiple reaction steps into a single procedure, reducing waste and saving time. nih.gov The development of one-pot syntheses for functionalized isoquinolines is an active area of research. nih.gov

C-H Activation: Direct functionalization of carbon-hydrogen bonds is a powerful tool for creating complex molecules from simple precursors. nih.gov Rhodium(III)-catalyzed C-H activation has been successfully employed in the synthesis of isoquinolone derivatives. nih.gov

Biocatalysis: The use of enzymes or whole microorganisms to perform chemical transformations offers a highly specific and sustainable alternative to traditional chemical synthesis. numberanalytics.com While not yet widely applied to this specific compound, the development of biocatalytic routes for the synthesis of 2-phenylethanol (B73330), a potential precursor, is underway. nih.govmdpi.comnih.govnih.gov

Identification of Additional Biological Targets and Polypharmacological Investigations

The isoquinoline scaffold is considered a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets. nih.gov While the specific biological targets of 1(2H)-Isoquinolinone, 2-(2-phenylethyl)- are not yet fully elucidated, related isoquinolinone derivatives have shown activity against a range of targets, including as anticancer agents and PARP-1 inhibitors. nih.govnih.gov

Future research should focus on:

Target Identification and Validation: Comprehensive screening against a wide panel of biological targets is necessary to identify the primary mechanism of action and any potential off-target effects.

Polypharmacology: Many drugs exert their therapeutic effects by interacting with multiple targets. A thorough investigation into the polypharmacology of this compound could reveal novel therapeutic applications and potential for combination therapies.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of 1(2H)-Isoquinolinone, 2-(2-phenylethyl)- and evaluating the biological activity of the resulting analogs will provide crucial information for optimizing its potency and selectivity. patsnap.com

Integration of Advanced Computational Modeling for Lead Optimization and Drug Design

Computer-aided drug design (CADD) is an indispensable tool in modern drug discovery, enabling the rapid and cost-effective optimization of lead compounds. nih.govresearchgate.net

For 1(2H)-Isoquinolinone, 2-(2-phenylethyl)-, computational modeling can be applied to:

Molecular Docking: Predicting the binding mode and affinity of the compound to potential biological targets. patsnap.com

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity. patsnap.comyoutube.com

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of functional groups required for biological activity. danaher.com

ADMET Prediction: In silico prediction of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound to identify potential liabilities early in the development process. danaher.com

By integrating these computational approaches, researchers can prioritize the synthesis of the most promising derivatives, accelerating the lead optimization process. nih.gov

Development of Targeted Delivery Systems for Enhanced Therapeutic Index

Even with optimized potency and selectivity, the therapeutic efficacy of a drug can be limited by poor solubility or off-target toxicity. nih.gov Targeted drug delivery systems aim to overcome these limitations by concentrating the drug at the site of action, thereby increasing its therapeutic index. nih.gov

For 1(2H)-Isoquinolinone, 2-(2-phenylethyl)-, promising delivery strategies include:

Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. nih.gov They can be further modified with targeting ligands, such as transferrin, to enhance delivery to specific cells, like cancer cells that overexpress the transferrin receptor. nih.govplos.orgplos.org

Nanoparticles: A broad class of materials that can be engineered to carry drugs and release them in a controlled manner.

Prodrugs: Inactive forms of a drug that are converted to the active form in the body, often at the target site. patsnap.com

Research has already demonstrated the potential of transferrin-conjugated liposomes for the targeted delivery of a novel isoquinoline derivative, resulting in superior antitumor activity compared to the free drug. nih.govplos.org

Addressing Research Challenges and Advancing Preclinical Development

The path from a promising lead compound to a clinically approved drug is long and fraught with challenges. medium.combiobostonconsulting.com The preclinical development phase is a critical stage where the safety and efficacy of a drug candidate are rigorously evaluated before human trials can begin. wikipedia.orgmeduniwien.ac.at

Key challenges in the preclinical development of 1(2H)-Isoquinolinone, 2-(2-phenylethyl)- that need to be addressed include:

Pharmacokinetics and Pharmacodynamics (PK/PD): Understanding how the drug is absorbed, distributed, metabolized, and excreted by the body, and how it exerts its therapeutic effect. medium.com

Toxicology: Thoroughly evaluating the potential toxicity of the compound in animal models to identify any adverse effects and determine a safe starting dose for human trials. medium.comwikipedia.org

Formulation Development: Developing a stable and effective dosage form for administration. researchgate.net

Scalability of Synthesis: Ensuring that the synthetic route is amenable to large-scale production in a cost-effective manner. numberanalytics.com

Overcoming these challenges will require a multidisciplinary approach, integrating the expertise of medicinal chemists, pharmacologists, toxicologists, and formulation scientists. meduniwien.ac.at

Q & A

Q. What are the recommended synthetic routes for 1(2H)-Isoquinolinone, 2-(2-phenylethyl)-, and how can reaction conditions be optimized?

The synthesis of isoquinolinone derivatives typically involves cyclization or isomerization of substituted chalcones or amino precursors. For example, microwave-assisted synthesis with catalytic indium(III) chloride has been shown to reduce reaction times and improve yields (e.g., 63% yield in 5 minutes) . Optimization strategies include:

Q. How can the structural integrity of 1(2H)-Isoquinolinone, 2-(2-phenylethyl)- be confirmed post-synthesis?

Characterization requires a multi-technique approach:

- X-ray crystallography : Determines bond lengths, dihedral angles, and hydrogen-bonding interactions (e.g., C–H···π interactions observed in similar derivatives) .

- Spectroscopy : Compare NMR (¹H, ¹³C) and FTIR data with literature values to confirm functional groups and substitution patterns .

- Chromatography : Use HPLC with retention time alignment against reference standards (e.g., phenylephrine as a relative marker) .

Q. What analytical methods are suitable for assessing purity and stability under varying storage conditions?

- Stability testing : Conduct accelerated degradation studies under heat, light, and humidity. Monitor changes via TLC or HPLC .

- Purity assessment : Employ mass spectrometry (MS) for molecular weight confirmation and elemental analysis (EA) for stoichiometric validation .

Advanced Research Questions

Q. How can computational tools like COMSOL Multiphysics or AI-driven models enhance the study of this compound’s reactivity or pharmacokinetics?

- Virtual simulations : Predict reaction pathways using density functional theory (DFT) to model transition states and intermediates .

- Pharmacokinetic modeling : Apply machine learning to estimate bioavailability, leveraging datasets from structurally similar compounds (e.g., tetrahydroisoquinoline derivatives with antitumor activity) .

- Process optimization : Use AI to automate parameter tuning (e.g., catalyst loading, solvent ratios) for scalable synthesis .

Q. What experimental designs are effective for evaluating the biological activity of 1(2H)-Isoquinolinone derivatives?

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) against Gram-positive/negative strains .

- Antitumor screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity, comparing results with known bioactive isoquinolinones .

- Mechanistic studies : Employ fluorescence microscopy or flow cytometry to study apoptosis induction or cell cycle arrest .

Q. How can researchers resolve contradictions in reported bioactivity data for isoquinolinone derivatives?

- Meta-analysis : Systematically review literature to identify variables (e.g., substituent effects, assay protocols) causing discrepancies .

- Dose-response validation : Replicate studies under standardized conditions (e.g., fixed concentrations, controlled cell lines) to isolate confounding factors .

- Structure-activity relationship (SAR) modeling : Use cheminformatics to correlate substituent groups (e.g., phenylethyl vs. hydroxyl) with activity trends .

Q. What methodologies are critical for studying intermolecular interactions (e.g., hydrogen bonding) in crystalline forms of this compound?

- Single-crystal XRD : Analyze packing diagrams to identify hydrogen bonds (e.g., N–H···N) and π-π stacking distances (e.g., 3.94 Å in related structures) .

- Thermal analysis : Differential scanning calorimetry (DSC) reveals phase transitions influenced by intermolecular forces .

- Spectroscopic mapping : Raman or IR spectroscopy detects vibrational modes associated with specific interactions .

Q. How can factorial design improve the optimization of synthesis or biological testing protocols?

- Variable screening : Use a 2^k factorial design to test factors like catalyst concentration, temperature, and solvent polarity .

- Response surface methodology (RSM) : Model non-linear relationships between variables (e.g., yield vs. microwave power) to identify optimal conditions .

- Robustness testing : Evaluate edge cases (e.g., extreme pH or humidity) to ensure protocol reliability .

Methodological Best Practices

Q. What ethical and safety considerations are paramount when handling this compound in research?

- Safety protocols : Follow OSHA HCS guidelines for lab handling, including PPE (gloves, goggles) and fume hood use .

- Ethical reporting : Disclose synthetic byproducts and potential environmental impacts in publications .

- Data integrity : Implement encryption and access controls for sensitive research data .

Q. How can researchers integrate cross-disciplinary approaches (e.g., chemical biology, computational modeling) into studies of this compound?

- Collaborative frameworks : Partner with computational chemists for molecular dynamics simulations or with biologists for in vivo testing .

- Data sharing : Use open-access platforms to publish crystallographic data (e.g., CCDC) or spectral libraries .

- Training : Engage in workshops on AI-driven experimental design or advanced spectroscopic techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products